3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Antimicrobial susceptibility testing Chalcone SAR Halogenated flavonoid derivatives

This 4-chloro-2′-hydroxychalcone (CAS 3033-96-3) is a halogenated chalcone with documented 4-fold antimicrobial potency over non-chlorinated analogs—99% S. aureus and 97% C. albicans inhibition at 8 µg/mL MIC. Demonstrates selective MAO-B inhibition (IC50=0.00016 µM) and differential FhCL1 vs FhCL3 cathepsin inhibition (63% vs 23%). The precise 2′-hydroxy/4-chloro substitution pattern confers distinct binding selectivity not recapitulated by positional isomers. Generic chalcone substitution yields materially different experimental outcomes in antimicrobial susceptibility, cytotoxicity, and enzyme inhibition studies.

Molecular Formula C15H11ClO2
Molecular Weight 258.7 g/mol
CAS No. 3033-96-3
Cat. No. B1623111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
CAS3033-96-3
Molecular FormulaC15H11ClO2
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H11ClO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+
InChIKeyZKBILMWSVPPRAT-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (CAS 3033-96-3): Chlorinated Chalcone Scaffold with Verified Differential Bioactivity for Medicinal Chemistry Procurement


3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (CAS 3033-96-3; IUPAC: (2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one), also referred to as 4-chloro-2′-hydroxychalcone, is a synthetic chalcone derivative belonging to the 1,3-diaryl-2-propen-1-one class [1]. The compound features a distinctive ortho-hydroxy substitution on the A-ring and a para-chloro substitution on the B-ring, positioning it as a halogenated 2′-hydroxychalcone analog with documented antimicrobial, anticancer, and enzyme inhibitory activities [2]. Its chlorinated structure confers enhanced lipophilicity and membrane permeability relative to non-halogenated chalcone counterparts, a property that underlies its quantifiable differentiation from in-class compounds [1].

Why 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (CAS 3033-96-3) Cannot Be Interchanged with Generic Chalcone Analogs: Evidence-Based Procurement Rationale


Generic substitution among chalcone derivatives for research procurement is scientifically unsound due to the pronounced structure-activity relationship (SAR) sensitivity inherent to the α,β-unsaturated ketone scaffold. The precise positioning of the 2′-hydroxy and 4-chloro substituents on the target compound dictates its binding interactions with key biological targets, including monoamine oxidases (MAO-A/B), microbial membrane components, and apoptotic signaling pathways [1]. Chlorochalcones as a subclass exhibit biological activity, toxicity profile, and reactive oxygen species (ROS) modulation that is explicitly dependent on both the position and number of chlorine atoms, with the 4-chloro substitution pattern conferring a distinct selectivity signature not recapitulated by other chlorochalcone positional isomers or non-halogenated analogs [2]. Consequently, substituting this compound with a structurally related chalcone—whether differing in halogen position, hydroxyl placement, or halogen identity—will yield materially different experimental outcomes in antimicrobial susceptibility testing, cytotoxicity profiling, and enzyme inhibition studies. The quantitative evidence presented in Section 3 establishes the specific, measurable performance differentials that justify compound-specific procurement.

Product-Specific Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (CAS 3033-96-3) Versus Structural Analogs


Antimicrobial Efficacy: 4-Fold Enhancement in Growth Inhibition Potency Versus Non-Chlorinated 2′-Hydroxychalcone Baseline

The target compound, 4-chloro-2′-hydroxychalcone, demonstrates approximately 4-fold enhanced antimicrobial growth inhibition compared to the non-chlorinated baseline 2′-hydroxychalcone [1]. In direct comparative testing against Staphylococcus aureus and Candida albicans, the target compound achieved near-complete growth suppression, whereas unchlorinated analogs exhibited less than 50% efficacy under identical assay conditions [1].

Antimicrobial susceptibility testing Chalcone SAR Halogenated flavonoid derivatives

Cancer Cell Selectivity Index: Chlorochalcone Differential Cytotoxicity with Quantified Endothelial Sparing

Chlorochalcones including the target compound exhibit a quantifiable selectivity profile, demonstrating high antiproliferative activity against breast cancer cells (MCF-7 and MDA-MB-231) while showing minimal toxicity toward healthy microvascular endothelial cells (HMEC-1) [1]. This differential cytotoxicity represents a measurable selectivity window absent in many conventional chemotherapeutic agents [1].

Anticancer drug discovery Selectivity profiling Chlorochalcone cytotoxicity

Monoamine Oxidase B (MAO-B) Inhibitory Activity: Sub-Micromolar Potency with Isoform Selectivity

The target compound exhibits potent inhibition of monoamine oxidase B (MAO-B) with a documented IC50 of 0.00016 µM (0.16 nM) under physiological conditions (pH 7.4, 37°C) [1]. This sub-nanomolar potency is characteristic of the 2′-hydroxy-4-chloro substitution pattern and supports the compound's utility as a selective MAO-B inhibitor scaffold [1].

Monoamine oxidase inhibition Neurodegenerative disease targets Chalcone enzyme inhibitors

Fasciola hepatica Cathepsin L Inhibition: Isoform-Specific Activity Profile (63% vs. 23% FhCL1/FhCL3)

The target compound demonstrates differential inhibitory activity against Fasciola hepatica cathepsin L isoforms, achieving 63% inhibition of FhCL1 while exhibiting only 23% inhibition of FhCL3 under identical assay conditions [1]. This isoform-specific inhibition profile suggests the 2′-hydroxy-4-chloro substitution pattern confers distinct binding interactions with the FhCL1 active site.

Parasitic cysteine protease inhibition Fasciola hepatica Chalcone enzyme inhibitors

Chlorine Position-Dependent SAR: Biological Activity Modulation by Halogen Substitution Pattern

Comprehensive SAR analysis of chlorochalcones establishes that biological activity—including cytotoxicity, toxicity to normal cells, and reactive oxygen species (ROS) modulation—is explicitly dependent on both the position and number of chlorine atoms on the chalcone scaffold [1]. The 4-chloro substitution pattern on the target compound produces a distinct activity signature compared to alternative chlorination positions (e.g., 2-chloro, 3-chloro, or 5-chloro-2′-hydroxychalcone isomers) [1].

Chalcone structure-activity relationship Halogen position effects Medicinal chemistry optimization

Evidence-Anchored Research Application Scenarios for 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (CAS 3033-96-3)


Antimicrobial Lead Optimization: Chlorine-Enhanced Chalcone Scaffold for Gram-Positive and Fungal Pathogen Screening

This compound is optimally deployed in antimicrobial discovery programs requiring a halogenated 2′-hydroxychalcone scaffold with documented 4-fold potency enhancement over non-chlorinated analogs [1]. The demonstrated 99% suppression of Staphylococcus aureus and 97% inhibition of Candida albicans at 8 µg/mL MIC supports its use as a validated positive control or lead scaffold in susceptibility screening campaigns targeting Gram-positive bacterial and fungal pathogens [1].

Anticancer Selectivity Profiling: Chlorochalcone Reference Compound for Cancer Cell vs. Healthy Cell Differential Cytotoxicity Studies

Based on class-level evidence of chlorochalcone selectivity, this compound is appropriate for anticancer lead discovery programs focused on identifying scaffolds with therapeutic index advantages [1]. Its documented high antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, combined with lower toxicity toward HMEC-1 endothelial cells, positions it as a reference chlorochalcone for selectivity profiling studies where halogen position-dependent activity is under investigation [1].

Monoamine Oxidase B (MAO-B) Inhibitor Development: Sub-Nanomolar Potency Chalcone Scaffold for CNS Target Validation

The compound's documented MAO-B inhibitory activity (IC50 = 0.00016 µM) supports its application in CNS drug discovery programs targeting monoamine oxidase B for neurodegenerative disease indications [1]. Researchers investigating chalcone-based MAO-B inhibitors can utilize this compound as a potent reference standard for enzyme inhibition assays and for establishing SAR baselines in the optimization of selective, reversible MAO-B inhibitors [1].

Antiparasitic Cysteine Protease Targeting: Fasciola hepatica Cathepsin L Inhibitor with Isoform Selectivity

This compound is relevant for anthelmintic drug discovery programs targeting Fasciola hepatica, the causative agent of fascioliasis [1]. The observed 63% inhibition of FhCL1 versus 23% inhibition of FhCL3 provides a quantifiable starting point for structure-based optimization of isoform-selective cathepsin L inhibitors, with the differential inhibition pattern offering insight into active site binding determinants of the 2′-hydroxy-4-chloro chalcone pharmacophore [1].

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